Cas no 914223-10-2 (6-(piperidin-4-yl)-1H-indole)

6-(piperidin-4-yl)-1H-indole structure
6-(piperidin-4-yl)-1H-indole structure
Product name:6-(piperidin-4-yl)-1H-indole
CAS No:914223-10-2
MF:C13H16N2
MW:200.27954
CID:891204
PubChem ID:40424043

6-(piperidin-4-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 6-(4-piperidinyl)-1H-Indole
    • 6-PIPERIDIN-4-YL-1H-INDOLE
    • 6-(piperidin-4-yl)-1H-indole
    • EN300-1856521
    • DTXSID50654113
    • FT-0646713
    • 914223-10-2
    • SCHEMBL5584545
    • CS-0269307
    • AKOS015963261
    • DB-079017
    • Inchi: InChI=1S/C13H16N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-2,5,8-10,14-15H,3-4,6-7H2
    • InChI Key: NOWXMNGSPQKWEM-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC2=C1C=CN2)C3CCNCC3

Computed Properties

  • Exact Mass: 200.131349g/mol
  • Surface Charge: 0
  • XLogP3: 3.1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 200.131349g/mol
  • Monoisotopic Mass: 200.131349g/mol
  • Topological Polar Surface Area: 27.8Ų
  • Heavy Atom Count: 15
  • Complexity: 211
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • PSA: 27.82000
  • LogP: 2.96370

6-(piperidin-4-yl)-1H-indole Security Information

6-(piperidin-4-yl)-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-(piperidin-4-yl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1856521-10.0g
6-(piperidin-4-yl)-1H-indole
914223-10-2
10g
$5590.0 2023-06-02
Alichem
A129006718-1g
6-Piperidin-4-yl-1H-indole
914223-10-2 95%
1g
$1227.48 2023-08-31
Enamine
EN300-1856521-2.5g
6-(piperidin-4-yl)-1H-indole
914223-10-2
2.5g
$2548.0 2023-09-18
Crysdot LLC
CD11018276-1g
6-Piperidin-4-yl-1H-indole
914223-10-2 95+%
1g
$918 2024-07-19
Chemenu
CM148240-1g
6-(piperidin-4-yl)-1H-indole
914223-10-2 95%
1g
$1158 2024-07-20
Enamine
EN300-1856521-0.25g
6-(piperidin-4-yl)-1H-indole
914223-10-2
0.25g
$1196.0 2023-09-18
Enamine
EN300-1856521-1.0g
6-(piperidin-4-yl)-1H-indole
914223-10-2
1g
$1299.0 2023-06-02
Enamine
EN300-1856521-0.05g
6-(piperidin-4-yl)-1H-indole
914223-10-2
0.05g
$1091.0 2023-09-18
Enamine
EN300-1856521-0.5g
6-(piperidin-4-yl)-1H-indole
914223-10-2
0.5g
$1247.0 2023-09-18
Chemenu
CM148240-1g
6-(piperidin-4-yl)-1H-indole
914223-10-2 95%
1g
$866 2021-08-05

6-(piperidin-4-yl)-1H-indole Related Literature

Additional information on 6-(piperidin-4-yl)-1H-indole

Comprehensive Guide to 6-(piperidin-4-yl)-1H-indole (CAS No. 914223-10-2): Properties, Applications, and Research Insights

6-(piperidin-4-yl)-1H-indole (CAS No. 914223-10-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This molecule combines an indole core with a piperidine moiety, making it a versatile scaffold for drug discovery and medicinal chemistry. Researchers are particularly interested in its potential as a kinase inhibitor, GPCR modulator, and central nervous system (CNS) agent, aligning with current trends in precision medicine and targeted therapies.

The compound's molecular formula (C13H16N2) and molecular weight (200.28 g/mol) reflect its moderate lipophilicity, which is crucial for blood-brain barrier penetration—a hot topic in neurodegenerative disease research. Recent studies suggest structural analogs of 6-(piperidin-4-yl)-1H-indole may influence dopamine receptors and serotonin pathways, addressing frequently searched queries about mood disorders and cognitive enhancers.

From a synthetic chemistry perspective, the piperidin-4-yl substitution at the 6-position of the indole ring enables diverse derivatization opportunities. This aligns with the growing demand for fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies—keywords frequently appearing in AI-powered literature searches. The compound's cLogP (~2.5) and hydrogen bond acceptors/donors make it a promising candidate for lead optimization in oncology and inflammation research.

In drug metabolism studies, the presence of both basic nitrogen (piperidine) and aromatic systems (indole) in 6-(piperidin-4-yl)-1H-indole creates interesting cytochrome P450 interaction profiles—a critical consideration for drug-drug interaction predictions. This addresses common search engine queries about ADME properties and pharmacokinetic optimization. Recent patent analyses reveal structural analogs being explored for neuroprotection and mitochondrial function modulation, connecting to trending topics like anti-aging compounds and cellular energy regulators.

The crystalline form of CAS 914223-10-2 demonstrates stability under standard laboratory conditions, with melting point data suggesting utility in formulation development. Its protonatable nitrogen allows salt formation—an important feature for pharmaceutical solubility enhancement, frequently discussed in preformulation research forums. Computational models indicate potential allosteric binding capabilities, making it relevant to cutting-edge searches about protein conformation and allosteric drug discovery.

Analytical characterization of 6-(piperidin-4-yl)-1H-indole typically involves LC-MS and NMR spectroscopy, with the indole NH proton showing characteristic downfield shifts. These techniques are central to current discussions about quality control in small molecule APIs. The compound's UV absorption maxima around 280-290 nm facilitate detection in high-throughput screening assays—a technique dominating drug discovery automation queries.

Emerging applications include its use as a chemical probe for studying protein-protein interactions (PPIs), particularly in signal transduction pathways related to cancer immunotherapy—one of the most searched oncology topics. The sp3-rich character of its piperidine ring contributes to three-dimensional diversity, addressing the pharmaceutical industry's shift toward saturated heterocycles for improved drug-like properties.

Environmental fate studies suggest 6-(piperidin-4-yl)-1H-indole undergoes biodegradation via microbial oxidation pathways, relevant to green chemistry initiatives. Its low ecotoxicity profile makes it suitable for sustainable process chemistry development—a growing concern reflected in environmental impact search trends. The compound's chiral center (at piperidine C4) also positions it for asymmetric synthesis research, connecting to popular inquiries about stereoselective catalysis.

In material science, derivatives show promise as organic semiconductors due to their electron-donating indole and charge-transporting piperidine units—linking to searches about flexible electronics. The molecular stacking behavior observed in X-ray studies provides insights for crystal engineering applications, another trending interdisciplinary field.

As research continues, CAS 914223-10-2 maintains relevance through its adaptability to combinatorial chemistry approaches and compatibility with click chemistry modifications. These attributes respond to the pharmaceutical industry's demand for diverse chemical libraries and rapid analog generation—frequent topics in AI-assisted drug discovery platforms and medicinal chemistry webinars.

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